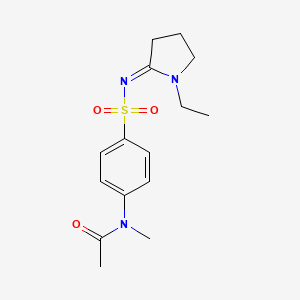
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylidene Intermediate: The initial step involves the reaction of 1-ethylpyrrolidine with an appropriate sulfonyl chloride to form the pyrrolidinylidene intermediate.
Coupling with Phenyl Acetamide: The intermediate is then coupled with 4-aminophenylacetamide under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
類似化合物との比較
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide can be compared with other similar compounds, such as:
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide: This compound lacks the methyl group on the acetamide moiety, which may affect its reactivity and biological activity.
N-(4-(((1-Methyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide: The presence of a methyl group on the pyrrolidinylidene ring may influence its chemical properties and interactions with molecular targets.
生物活性
N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the areas of anticonvulsant and analgesic properties. This article reviews the existing literature on the biological activity of this compound, highlighting synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C13H18N2O2S and a molecular weight of approximately 270.36 g/mol. Its structure features a sulfonamide group, which is known for enhancing biological activity in various drug candidates.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide derivatives with acetamides. The synthetic route can be optimized to improve yield and purity, often employing methods such as refluxing in organic solvents or utilizing microwave-assisted synthesis techniques.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of similar compounds derived from pyrrolidine frameworks. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant anticonvulsant activity in animal models. These studies utilized maximal electroshock (MES) and pentylenetetrazole (PTZ) models to assess efficacy:
- Efficacy in MES Test : Compounds similar to this compound demonstrated protective effects against seizures induced by electrical stimulation. For example, specific derivatives were effective at doses of 100 mg/kg, indicating their potential as antiepileptic drugs (AEDs) .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the piperazine moiety significantly influenced anticonvulsant activity. More lipophilic compounds tended to exhibit delayed onset but prolonged action, suggesting that lipophilicity plays a crucial role in CNS penetration and efficacy .
Analgesic Activity
In addition to anticonvulsant properties, related compounds have been studied for their analgesic effects. The presence of a sulfonamide group has been linked to enhanced analgesic activity, potentially through modulation of neurotransmitter systems involved in pain perception.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Anticonvulsant Screening : In a study involving various N-substituted acetamides, specific derivatives exhibited significant protection against seizures in both MES and PTZ models, reinforcing the potential utility of these compounds in treating epilepsy .
- Analgesic Efficacy : Research has shown that some sulfonamide-containing compounds can effectively reduce pain responses in animal models, suggesting their potential role as analgesics .
Data Tables
| Compound Name | Activity Type | Effective Dose (mg/kg) | Model Used |
|---|---|---|---|
| Compound A | Anticonvulsant | 100 | MES |
| Compound B | Analgesic | 50 | Tail-Flick Test |
| Compound C | Anticonvulsant | 300 | PTZ |
特性
CAS番号 |
126826-55-9 |
|---|---|
分子式 |
C15H21N3O3S |
分子量 |
323.4 g/mol |
IUPAC名 |
N-[4-[(Z)-(1-ethylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-4-18-11-5-6-15(18)16-22(20,21)14-9-7-13(8-10-14)17(3)12(2)19/h7-10H,4-6,11H2,1-3H3/b16-15- |
InChIキー |
NHKZMBSTBCYRSG-NXVVXOECSA-N |
異性体SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |
正規SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















